- Environmental benign application to organic syntheses using high-pressure, high-temperature water microfluidic systemHokkaidoritsu Kogyo Shikenjo Hokoku, 2009, 308, 23-31,
Cas no 92618-89-8 (Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate)
92618-89-8 structure
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Properties
Names and Identifiers
-
- Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate
- D,L-ISOBORNYL ACETATE
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate (9CI)
- (1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acetate
- (4,7,7-Trimethyl-3-bicyclo[2.2.1]heptanyl) acetate
- 1,7,7-Trimethylbicyclo[2,2,1]heptan-2-ol acetate
- 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate
- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acetate
- Acetic acid 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester
- NSC 163480
- [(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate
- exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate
- (+)-Acetic acid bornyl ester
- NSC-759844
- DB-066148
- endo-(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate
- BBL033932
- bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate
- 5655-61-8
- Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-,2-acetate,(1S,2R,4S)-
- 2-Camphanol acetate
- Acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester
- STK079562
- CS-0313797
- NSC-163480
- 92618-89-8
- CHEMBL1439452
- NCI60_020169
- NSC163480
- MFCD00867808
- DTXSID80859098
- DB-072157
- SCHEMBL117760
- 1,7-Trimethylbicyclo[2.2.1]heptan-2-ol acetate
- 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate #
- NS00009276
- Bicyclo[2.2.1]heptan-2-ol,7,7-trimethyl-, acetate, endo-
- AKOS005392232
- NCGC00159354-03
- NCGC00159354-06
- NSC759844
- NSC407158
- BRD-A41385909-001-01-3
- BORNYL ACETATE
- Isobornyl acetate
- VS-12345
- NCGC00159354-02
- 1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate
- Borneol, acetate
- 125-12-2
- endo-bornyl acetate
- AB01563199_01
- NSC-407158
- HMS3264P09
- SR-01000944256-1
- Bornyl acetic ether
- endo-2-Camphanyl ethanoate
- CCG-213841
- L-(-)-Bornyl acetate
- Pharmakon1600-01502510
- endo-(1R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate
- (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) acetate
- D,L-Isobornyl Acetate
- SR-01000944256
- +Expand
-
- MFCD00077195
- KGEKLUUHTZCSIP-UHFFFAOYSA-N
- 1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3
- O=C(C)OC1C2(C(C(CC2)C1)(C)C)C
Computed Properties
- 196.146329876g/mol
- 0
- 2
- 2
- 196.146329876g/mol
- 14
- 270
- 0
- 0
- 3
- 0
- 0
- 1
- 3.3
- 26.3Ų
Experimental Properties
- log Kow = 4.30
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Price
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 9.9 s, 5 MPa, 225 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Solvents: Acetic acid , Water ; 9.9 s, 5 MPa, 200 °C
Reference
- A highly selective, high-speed, and hydrolysis-free O-acylation in subcritical water in the absence of a catalystAngewandte Chemie, 2007, 46(33), 6284-6288,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, samarium(3+) salt (3:1) ; 15 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Samarium trifluoromethanesulfonate: an efficient moisture tolerant acylation catalyst under solvent-free conditionJournal of Carbohydrate Chemistry, 2008, 27(1), 1-9,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: (SP-4-1)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]copper Solvents: Ethyl acetate ; 10 min, reflux
1.2 Reagents: Sodium borohydride ; 3.25 h, reflux
1.2 Reagents: Sodium borohydride ; 3.25 h, reflux
Reference
- Reductive acetylation of carbonyl compounds to acetates with NaBH4/Cu(dmg)2 systemOrganic Chemistry: An Indian Journal, 2013, 9(6), 244-248,
Synthetic Circuit 5
Reaction Conditions
1.1 Catalysts: 4,6-Bis(sulfoamino)-1,3,5-triazin-2-yl sulfamate Solvents: Dichloromethane ; 3 - 145 min, rt
Reference
- Efficient Acetylation of Alcohols, Phenols, and Amines Catalyzed by Melamine Trisulfonic Acid (MTSA)Synthetic Communications, 2010, 40(7), 1022-1028,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: (SP-5-12)-(Pyridine)bis[tetrahydroborato(1-)-κH,κH′]zinc Solvents: Tetrahydrofuran , Ethyl acetate ; 2 h, reflux
Reference
- Reductive acetylation of carbonyl compounds to acetates with pyridine zinc borohydrideBulletin of the Korean Chemical Society, 2008, 29(1), 76-80,
Synthetic Circuit 7
Reaction Conditions
1.1 35 min, 80 °C
Reference
- Rice husk ash. A new, cheap, efficient, and reusable reagent for the protection of alcohols, phenols, amines, and thiolsPhosphorus, 2014, 189(5), 577-586,
Synthetic Circuit 8
Reaction Conditions
1.1 1.5 h, 80 °C
Reference
- Rice husk: Introduction of a green, cheap and reusable catalyst for the protection of alcohols, phenols, amines and thiolsComptes Rendus Chimie, 2014, 17(2), 164-170,
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt; overnight, rt
Reference
- Carboxyl esterase enantioselective hydrolysis of monoterpenols, World Intellectual Property Organization, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: (±)-Camphorsulfonic acid , Graphite ; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Reference
- Solvent-free Acetylation ProcedureOrganic Preparations and Procedures International, 2021, 53(6), 590-594,
Synthetic Circuit 11
Reaction Conditions
Reference
- Study on camphene esterification catalyzed by natural zeolite. (I). Reaction conditionsLinchan Huaxue Yu Gongye, 1990, 10(4), 241-7,
Synthetic Circuit 12
Reaction Conditions
1.1 Solvents: Chloroform
Reference
- 1-Acyl-3-substituted imidazolium salts as highly reactive acylating agentsChemical & Pharmaceutical Bulletin, 1982, 30(11), 4242-4,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
- CampheneJustus Liebigs Annalen der Chemie, 1905, 340, 17-63,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
- CampheneBerichte der Deutschen Chemischen Gesellschaft, 1904, 37, 1032-1037,
Synthetic Circuit 15
Reaction Conditions
Reference
- Effect of organic base on one-step acylation of campheneHuaxue Shiji, 2003, 25(1), 33-34,
Synthetic Circuit 16
Reaction Conditions
Reference
- Terpenoid reactions in the presence of synthetic zeolite catalysts. 26. Acylation of (+)-2-pinene, (-)-2(10)-pinene and (+)-1-p-menthene by synthetic zeolite catalystsNihon Yukagakkaishi, 1997, 46(5), 583-587,
Synthetic Circuit 17
Reaction Conditions
Reference
- A facile conversion of halides, alcohols and olefins to esters using iron(III) perchlorateSynthetic Communications, 1992, 22(7), 1087-94,
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 165 - 170 °C; 126 - 127 °C; 1 h, 126 - 127 °C
Reference
- Method for producing camphorquinone from byproduct generated during camphor synthesis process as raw material, China, , ,
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Raw materials
- 1,7,7-trimethylbicyclo2.2.1heptan-2-ol
- Bicyclo[2.2.1]heptan-2-ol,2,3,3-trimethyl-
- Camphor
- DL-Camphene
- 1-acetyl-3-benzylimidazolium bromide
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Preparation Products
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Related Literature
-
Xinghao Tu,Yijun Liu,Yao Yanli,Li Wenxiu,Luo Ping,Liqing Du,Junjun He,Lu Jian-neng RSC Adv. 2022 12 26485
92618-89-8 (Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate) Related Products
- 88-41-5(2-tert-Butylcyclohexyl acetate)
- 77-54-3((+)-cedryl acetate)
- 89-48-5((1R,2S,5R)-rel-2-Isopropyl-5-methylcyclohexyl acetate)
- 125-12-2(isobornyl acetate)
- 76-49-3(Bornyl acetate)
- 76-50-6(Bornyl isovalerate)
- 2623-23-6((1R)-(-)-menthyl acetate)
- 2756-56-1(Isobornyl propanoate)
- 5726-19-2(Acetic acid (2-Methylcyclohexyl) ester)
- 7779-73-9(Isobornyl isovalerate)
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